molecular formula C21H45N5O11S B1655573 gentamicin C1 sulfate CAS No. 38539-12-7

gentamicin C1 sulfate

Cat. No.: B1655573
CAS No.: 38539-12-7
M. Wt: 575.7 g/mol
InChI Key: NWQISSNHRDDWRM-FDJABWOBSA-N
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Description

Gentamicin C1 sulfate is a member of the aminoglycoside class of antibiotics. It is primarily used to treat severe bacterial infections caused by gram-negative bacteria. This compound is derived from the bacterium Micromonospora purpurea and is known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae .

Scientific Research Applications

Gentamicin C1 sulfate has a wide range of scientific research applications:

Mechanism of Action

Aminoglycosides, including gentamicin, target the 30S ribosomal subunit, resulting in an inability to read mRNA, ultimately producing a faulty or nonexistent protein . Gentamicin is a broad-spectrum antibiotic and is active against several Gram-positive and Gram-negative bacteria .

Safety and Hazards

Gentamicin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing respiratory protection in case of inadequate ventilation, and wearing protective gloves .

Future Directions

There is ongoing research to enhance the drug delivery and antibacterial activity of gentamicin . Strategies include the isolation of specific types of gentamicin, encapsulation in polymeric nanoparticles, hydrophobization of the gentamicin molecule, and combinations of gentamicin with other antibiotics, polyphenols, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gentamicin C1 sulfate is typically produced through a fermentation process involving the bacterium Micromonospora purpurea. The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation. The bacterium Micromonospora purpurea is cultured in a nutrient-rich medium under controlled conditions. After fermentation, the broth is filtered to remove bacterial cells, and the antibiotic is extracted using organic solvents. The crude extract is then purified through ion-exchange chromatography and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Gentamicin C1 sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified gentamicin derivatives with enhanced antibacterial activity or reduced toxicity. These derivatives are often tested for their efficacy against resistant bacterial strains .

Comparison with Similar Compounds

  • Gentamicin C1a
  • Gentamicin C2
  • Gentamicin C2a
  • Gentamicin C2b
  • Sisomicin
  • Garamine
  • Gentamicin B1
  • 2-Deoxystreptamine

Comparison: Gentamicin C1 sulfate is unique among its congeners due to its specific methyl substitution at the 6′-position, which influences its antibacterial activity and toxicity profile. For instance, gentamicin C1a is less ototoxic compared to gentamicin C2, while gentamicin C2b is considered the least nephrotoxic among the C subtypes . The structural differences among these compounds result in variations in their antibacterial potency and side effect profiles, making this compound a valuable option for treating specific bacterial infections .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQISSNHRDDWRM-FDJABWOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191866
Record name Gentamicin C1 sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38539-12-7
Record name Gentamicin C1 sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038539127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C1 sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C1 SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI0S741IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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